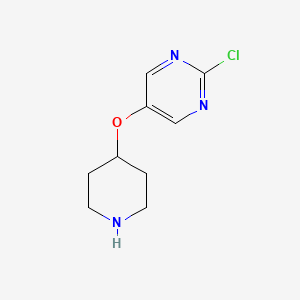
2-Chloro-5-(piperidin-4-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
The synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine typically involves multiple steps. One common method starts with 2-chloropyrimidine as the initial material. The synthesis proceeds through a series of reactions, including bromination, coupling, elimination, and catalytic hydrogenation . Here is a detailed synthetic route:
Bromination: 2-chloropyrimidine is reacted with bromine in acetic acid to form 2-bromopyrimidine.
Coupling: The brominated product is then coupled with N-benzyl piperidine ketone in tetrahydrofuran to form an intermediate.
Elimination: The intermediate undergoes an elimination reaction in the presence of hydrogen chloride in ethanol.
Catalytic Hydrogenation: Finally, the product is subjected to catalytic hydrogenation using palladium on carbon in methanol to yield this compound.
Analyse Des Réactions Chimiques
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bromine, hydrogen chloride, palladium on carbon, and various solvents like acetic acid, tetrahydrofuran, ethanol, and methanol .
Applications De Recherche Scientifique
2-Chloro-5-(piperidin-4-yloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its biological activity, including potential anti-inflammatory and antimicrobial properties
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied for its potential to act as an agonist for G-protein-coupled receptors, which play a crucial role in various physiological processes . The compound’s effects are mediated through pathways involving these receptors, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives and piperidine-containing compounds:
Pyrimidine Derivatives: Compounds like 2,4-diamino-6-piperidinopyrimidine (minoxidil) share structural similarities but differ in their functional groups and applications.
Piperidine Derivatives: Other piperidine-containing compounds, such as those used in pharmaceuticals, may have different substituents on the piperidine ring, leading to variations in their biological activity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12ClN3O |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
2-chloro-5-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 |
Clé InChI |
DTORHBRHNVYBQS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CN=C(N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


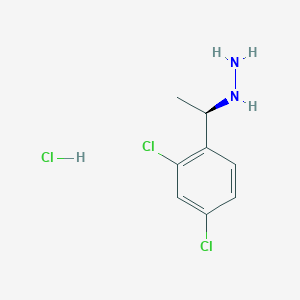
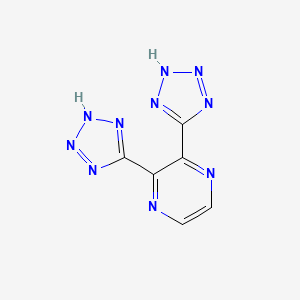
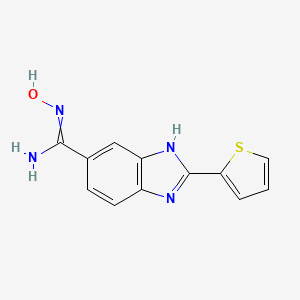
![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
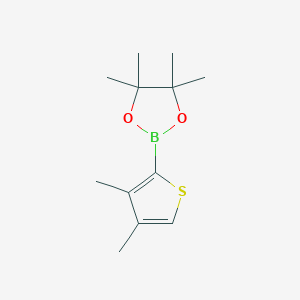
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
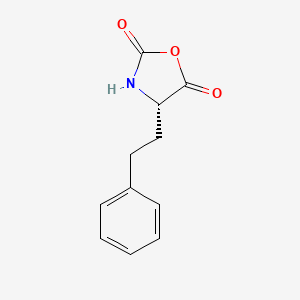

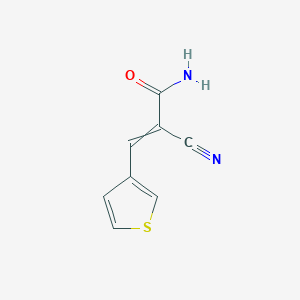
![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
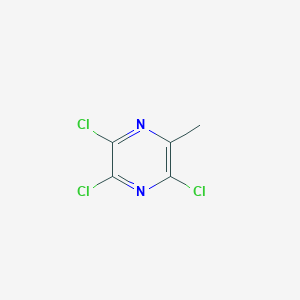
![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
